Research suggests MBIT possesses antimicrobial properties. Studies have investigated its effectiveness against bacteria and fungi []. However, more research is needed to fully understand its mechanism of action and potential for development into therapeutic agents.
MBIT's chemical structure presents interesting properties for material science applications. Some studies have explored its use as a corrosion inhibitor []. Further research is required to determine its effectiveness and potential applications in material protection.
MBIT can serve as a building block in organic synthesis. Research has explored its use as a precursor for the synthesis of other heterocyclic compounds with potential biological activities [].
PBIT, or lead bismuth titanate, is a complex perovskite oxide with the chemical formula PbBi₄Ti₄O₁₅. It is characterized by its unique microplatelet structure, which can be synthesized using various methods, including molten salt techniques. The compound exhibits notable piezoelectric properties, making it a subject of interest in materials science and engineering. PBIT's crystal structure contributes to its electrical and mechanical characteristics, which are essential for applications in sensors and actuators.
This transformation is essential for enhancing the piezoelectric properties of the material, which are vital for various applications in electronics and energy harvesting.
Recent studies have highlighted PBIT's potential biological activity, particularly as an inhibitor of specific histone demethylases, including JARID1A/B/C. These enzymes play a critical role in epigenetic regulation, and PBIT has been shown to exert potent inhibitory effects at micromolar concentrations. This suggests that PBIT may have implications in cancer research and treatment, as modulation of histone methylation is a key factor in tumorigenesis .
PBIT can be synthesized through several methods:
PBIT's unique properties make it suitable for various applications:
Studies on PBIT's interactions with biological systems have revealed its potential as a pan-JARID1 inhibitor. Research indicates that it can significantly inhibit nitrous oxide synthase activity, which is relevant in inflammatory processes . These findings suggest that PBIT could play a role in modulating immune responses or inflammatory diseases.
PBIT shares similarities with other perovskite-type oxides but possesses unique characteristics that set it apart:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Lead Titanate | PbTiO₃ | Stronger piezoelectric properties than PBIT |
Barium Titanate | BaTiO₃ | Higher dielectric constant but less thermal stability |
Bismuth Titanate | Bi₄Ti₃O₁₂ | Lower mechanical strength compared to PBIT |
Strontium Bismuth Titanate | SrBi₂Ta₂O₉ | Different crystal structure affecting piezoelectricity |
PBIT's unique microplatelet morphology and its dual role as a piezoelectric material and biological inhibitor highlight its distinctiveness among similar compounds.
PBIT (2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one) is a synthetic small molecule recognized for its role as a selective inhibitor of Jumonji AT-rich interactive domain 1 (JARID1) histone demethylases. Its molecular structure features a benzisothiazolone core fused to a para-methyl-substituted phenyl group, contributing to its biochemical specificity. This article provides a detailed examination of PBIT's chemical identity, structural characteristics, synthesis pathways, and structure-activity relationships, supported by empirical data and research findings.
PBIT is systematically identified by the following descriptors:
These identifiers are consistent across multiple sources, including PubChem (CID: 935415) and commercial chemical databases.
PBIT’s structure comprises two fused heterocyclic systems:
Structural Component | Role in Biological Activity |
---|---|
Benzisothiazolone core | Binds to JARID1’s catalytic JmjC domain |
p-Tolyl group | Enhances selectivity for JARID1B over other demethylases |
Sulfur atom | Stabilizes interactions via van der Waals forces |
PBIT is synthesized via modular organic reactions, though detailed protocols are proprietary. Proposed pathways include:
Property | Value | Source |
---|---|---|
Molecular Weight | 241.31 g/mol | |
LogP (Octanol-Water) | ~2.5 (estimated) | |
Stability | Stable at -20°C; avoid light | |
Purity | >98% (HPLC) |
PBIT’s inhibition of JARID1 demethylases is structure-dependent:
PBIT exists as an off-white to beige crystalline powder with well-defined physicochemical properties that facilitate its handling and application in research settings [2] [3] [5] [6]. The compound exhibits excellent stability under appropriate storage conditions and demonstrates favorable solubility characteristics in organic solvents.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁NOS [1] [2] [3] [5] [4] |
Molecular Weight | 241.31 g/mol [1] [2] [3] [5] [4] |
Chemical Abstracts Service Number | 2514-30-9 [1] [2] [3] [5] [4] |
International Chemical Identifier Key | KRXMYBAZKJBJAB-UHFFFAOYSA-N [5] |
The thermal characteristics of PBIT demonstrate its stability across a wide temperature range, making it suitable for various synthetic and analytical procedures.
Thermal Property | Value |
---|---|
Melting Point | 136.7-137.1°C [6] |
Boiling Point | 418.2±38.0°C (predicted) [7] |
Flash Point | 206.7±26.8°C (predicted) [7] |
The relatively high melting point indicates strong intermolecular forces within the crystal lattice, likely attributed to π-π stacking interactions between the aromatic benzisothiazole rings and hydrogen bonding capabilities of the carbonyl group [6].
Physical Property | Value |
---|---|
Density | 1.3±0.1 g/cm³ (predicted) [7] |
Appearance | Off-white to beige powder [2] [3] [5] [6] |
Storage Temperature | -20°C (recommended) [1] [2] [3] [5] |
Purity | ≥98% by High Performance Liquid Chromatography [1] [2] [3] [5] |
PBIT demonstrates excellent solubility in polar aprotic solvents while showing limited solubility in protic solvents, which is characteristic of benzisothiazole derivatives.
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide | 24 mg/mL (clear solution when warmed) [1] [2] [3] [5] |
Ethanol | 5 mg/mL [1] [2] [3] [5] |
Water | Poorly soluble [5] |
The enhanced solubility in dimethyl sulfoxide compared to ethanol reflects the compound's preference for polar aprotic environments, which can better stabilize the heterocyclic system through dipole-dipole interactions [1] [2].
The synthesis of PBIT can be accomplished through several well-established methodologies, each offering distinct advantages in terms of yield, reaction conditions, and starting material availability.
The most commonly employed industrial synthesis involves the direct cyclization of 2-(methylthio)benzamide using sulfuryl chloride as the halogenating agent [8]. This method represents a significant advancement over traditional multi-step approaches.
Reaction Conditions:
This single-step process eliminates the need for intermediate isolation and purification, making it highly suitable for large-scale production [8].
A more general approach involves the use of various halogenating agents to promote cyclization of 2-(alkylthio)benzamide derivatives [8] [9].
General Reaction Parameters:
An innovative approach involves the one-pot conversion of 2-(alkylthio)benzaldehyde through an oxime intermediate [9].
Process Overview:
This method offers excellent atom economy and reduces waste generation compared to multi-step procedures [9].
A recent advancement involves copper-catalyzed synthesis from readily available starting materials [10] [11].
Reaction Details:
The cyclization mechanism typically involves nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by elimination of the alkyl group and formation of the benzisothiazole ring system [8]. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the benzene ring and the nature of the halogenating agent employed [8] [9].
Method | Advantages | Limitations | Industrial Viability |
---|---|---|---|
Sulfuryl chloride cyclization | High yield, single step, fast | Requires handling of corrosive reagents | Excellent |
Halogenating agent variants | Flexible conditions, various reagents | Variable yields, longer reaction times | Good |
One-pot oxime route | Atom efficient, reduced waste | More complex workup | Moderate |
Copper-catalyzed method | Green chemistry, aqueous medium | Lower yields, catalyst cost | Developing |
¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of PBIT through characteristic signal patterns [12].
Key Spectral Features:
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework structure [12].
Characteristic Signals:
Fourier Transform Infrared spectroscopy identifies functional groups and structural features [13] [12].
Principal Absorption Bands:
Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [1] [3].
Key Spectral Data:
Electronic absorption spectroscopy reveals the conjugated system properties [14].
Absorption Characteristics:
PBIT exhibits weak fluorescence properties due to the heavy atom effect of sulfur and non-radiative decay pathways through the thiazole nitrogen [14].
The benzisothiazole core provides a planar, aromatic system with delocalized π-electrons that contribute to the compound's stability and biological activity [1] [3]. The para-methylphenyl substituent enhances lipophilicity while maintaining favorable binding interactions with target proteins [1] [3].
Computational studies suggest that PBIT adopts a relatively planar conformation in solution, with minimal rotation around the nitrogen-phenyl bond due to partial double bond character arising from resonance stabilization [15].
The solid-state structure of PBIT is stabilized by intermolecular π-π stacking interactions between benzisothiazole rings and weak hydrogen bonding involving the carbonyl oxygen and aromatic protons [6]. These interactions contribute to the relatively high melting point and crystalline stability.
High Performance Liquid Chromatography serves as the primary method for purity determination, with typical specifications requiring ≥98% purity [1] [2] [3] [5].
Chromatographic Conditions:
Multiple orthogonal analytical techniques ensure structural identity:
Irritant